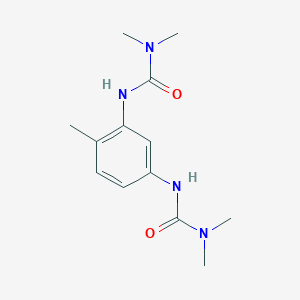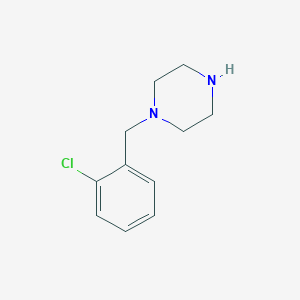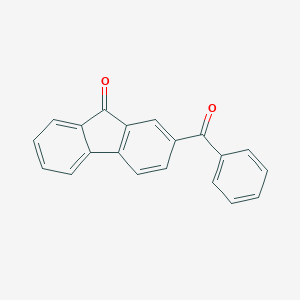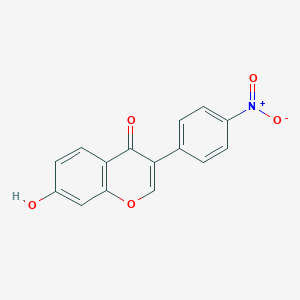
Fomocaine
Übersicht
Beschreibung
Fomocaine is a local anesthetic primarily used in dermatological practice for surface anesthesia. It is known for its effectiveness in relieving pain associated with burns and wounds. This compound functions by blocking both sodium and calcium voltage-gated ion channel currents .
Vorbereitungsmethoden
The synthesis of fomocaine involves several steps. One common method includes the following steps :
- Formation of γ-(4-phenoxymethylphenyl)propyl chloride:
- Dissolve 64 parts of dry sodium phenolate in 300 parts of methylisobutyl ketone by heating at 110°C.
- Add 103 parts of γ-(4-chloromethylphenyl)propyl chloride dropwise with agitation, maintaining the temperature at 110°C for 4 hours.
- After cooling, wash the reaction mixture with water and distill off the methylisobutyl ketone under reduced pressure.
- Crystallize the residue by adding ice water, filter, and dry the crystals.
- Formation of N-[(γ-phenoxymethylphenyl)propyl]-morpholine:
- Heat 130 parts of γ-(4-phenoxymethylphenyl)propyl chloride under reflux at 140°C for 24 hours with 130 parts of morpholine.
- Treat the reaction mixture to obtain N-[(γ-phenoxymethylphenyl)propyl]-morpholine, which forms colorless crystals when crystallized from n-heptane.
Analyse Chemischer Reaktionen
Fomocaine undergoes various chemical reactions, including:
- Substitution Reactions:
- This compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring and the phenyl ether moiety.
- Oxidation and Reduction:
- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
- Hydrolysis:
- This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the ether linkage.
Wissenschaftliche Forschungsanwendungen
Fomocaine has several scientific research applications :
- Neuroscience:
- This compound, in its photochromic form known as fotocaine, is used to control neuronal activity with light. This application is particularly useful in studying action potential firing and neuronal function.
- Pain Research:
- As a local anesthetic, this compound is used in pain research to understand its effects on voltage-gated ion channels and its potential for pain relief.
- Pharmacology:
- This compound’s derivatives are studied for their pharmacological properties, including their affinity for sodium channels and potential systemic applications.
Wirkmechanismus
Fomocaine exerts its effects by blocking sodium and calcium voltage-gated ion channels . This action prevents the initiation and propagation of action potentials in neurons, leading to a local anesthetic effect. The compound’s molecular targets include the voltage-dependent R-type calcium channel subunit alpha-1E.
Vergleich Mit ähnlichen Verbindungen
Fomocaine is compared with other local anesthetics such as lidocaine, novocaine, and cocaine :
- Lidocaine:
- Both this compound and lidocaine are used as local anesthetics, but lidocaine is more commonly used in clinical practice due to its well-established safety profile.
- Novocaine:
- Novocaine, like this compound, is used for surface anesthesia. novocaine is an ester-type anesthetic, whereas this compound is an ether-type.
- Cocaine:
- Cocaine is a naturally occurring alkaloid with local anesthetic properties. Unlike this compound, cocaine has significant central nervous system effects and is less commonly used in modern medical practice.
This compound’s unique structure, featuring a benzyl-phenyl ether moiety, distinguishes it from these other anesthetics and contributes to its specific pharmacological properties.
Eigenschaften
IUPAC Name |
4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHGCWVMTZWGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56583-43-8 (hydrochloride) | |
| Record name | Fomocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046222 | |
| Record name | Fomocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-39-6 | |
| Record name | Fomocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fomocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fomocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOMOCAINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOMOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XO7A09HQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)

